ChlorproethazineHCl
Description
Historical Perspectives in Chemical Synthesis and Mechanistic Inquiry of Analogous Chemical Scaffolds
The story of Chlorproethazine (B1204886) HCl is intrinsically linked to the development of its core structure, the phenothiazine (B1677639) scaffold. The journey of phenothiazines began not in medicine, but in the dye industry. In 1876, the phenothiazine derivative Methylene Blue was first synthesized. mdpi.com Shortly after, in 1883, Heinrich August Bernthsen accomplished the synthesis of the parent phenothiazine compound itself. mdpi.comwikipedia.org Early syntheses often involved the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org
The pharmacological potential of this chemical class was not realized until the mid-20th century. In the 1950s, modifications to the phenothiazine structure, initially aimed at creating improved antihistamines, led to the synthesis of chlorpromazine (B137089). britannica.com This compound was found to have profound effects on the central nervous system, heralding the age of antipsychotic medications. britannica.comresearchgate.net
The synthesis of pharmacologically active phenothiazines like chlorpromazine, and by extension Chlorproethazine, typically involves two key steps: the formation of the tricyclic phenothiazine core and the addition of an aminoalkyl side chain at the nitrogen atom. A common method for creating the substituted phenothiazine ring is a form of the Ullmann condensation (specifically the Goldberg reaction), which involves the intramolecular cyclization of a 2-substituted diphenyl sulfide, often using a copper catalyst. wikipedia.org The aminoalkyl side chain is then attached to the nitrogen of the phenothiazine ring. For instance, the synthesis of chlorpromazine can be achieved by reacting 2-chlorophenothiazine (B30676) with N,N-dimethyl-3-chloropropylamine in the presence of a condensation agent. google.com The synthesis of Chlorproethazine follows a similar logic, starting from a diphenylsulfide derivative to form the core, followed by alkylation. wikipedia.orgwikidoc.org
Mechanistic inquiry into phenothiazines has largely been driven by the action of chlorpromazine. It was discovered to be an antagonist at several postsynaptic receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT1, 5-HT2), histamine (B1213489) (H1), and adrenergic (α1, α2) receptors. gpatindia.com Its antipsychotic effects are primarily attributed to its blockade of dopamine receptors. gpatindia.com Structure-activity relationship (SAR) studies revealed that the substituent at the 2-position of the phenothiazine ring and the nature of the side chain are critical for neuroleptic activity. gpatindia.com For example, a trifluoromethyl group at the 2-position generally confers greater potency than a chlorine atom. gpatindia.com
Contemporary Significance of Chlorproethazine HCl in Chemical Biology and Medicinal Chemistry Research
The phenothiazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This has spurred research into phenothiazine derivatives for diverse applications beyond their original antipsychotic use, including anticancer, antibacterial, antifungal, and anti-inflammatory roles. mdpi.comresearchgate.net
In this context, Chlorproethazine HCl serves as a valuable research compound. scbt.com Its defined structure allows scientists to probe its specific interactions with biological systems. In medicinal chemistry, it can act as a reference compound or a starting point for the synthesis of new derivatives. Researchers can modify its structure—for example, by altering the side chain or the substituent on the phenothiazine ring—to develop novel compounds with potentially enhanced potency or selectivity for a specific biological target, such as a particular enzyme or receptor. swri.orgwehi.edu.au
In chemical biology, Chlorproethazine HCl and similar small molecules are used as chemical probes to elucidate complex biological processes. mdpi.com By introducing the compound to cells or tissues, researchers can observe the resulting phenotypic changes and work backward to identify the molecular targets and pathways being affected. cbcs.se Techniques like activity-based protein profiling (ABPP) and photo-affinity labeling can be employed to covalently link phenothiazine-based probes to their target proteins, facilitating their identification. mdpi.com Given that Chlorproethazine has been classified as a central muscle relaxant, it holds potential for studies aimed at understanding the molecular mechanisms of muscle spasticity and relaxation. nih.gov
Unmet Research Questions and Fundamental Challenges Pertaining to Chlorproethazine HCl
Despite the long history of phenothiazine research, several fundamental questions and challenges regarding Chlorproethazine HCl remain.
Synthetic Chemistry:
Efficiency and Sustainability: Classical synthetic routes like the Ullmann condensation often require harsh reaction conditions (e.g., high temperatures, copper catalysts) which can be environmentally taxing. wikipedia.org A significant challenge is the development of more efficient, scalable, and greener synthetic methodologies for Chlorproethazine HCl and its derivatives.
Library Generation: The creation of diverse libraries of Chlorproethazine analogs for screening requires robust and high-throughput synthetic methods. Developing modular synthetic strategies that allow for easy modification of all parts of the molecule is an ongoing research goal. hksccb.hk
Mechanism of Action:
Target Specificity: While the polypharmacology of the parent compound, chlorpromazine, is well-documented, the specific binding profile of Chlorproethazine HCl is less characterized. gpatindia.com Key questions include: What are its primary molecular targets? What are its binding affinities and selectivity across the spectrum of dopamine, serotonin, and other receptors?
Polypharmacology: Understanding the full range of its biological targets is crucial. Does Chlorproethazine HCl have novel, off-target effects that could be repurposed for other therapeutic applications? Modern chemoproteomic and phenotypic screening approaches could be instrumental in uncovering new mechanisms of action. mdpi.comcbcs.se
Medicinal Chemistry and Chemical Biology:
Therapeutic Optimization: Can the Chlorproethazine HCl scaffold be optimized to create derivatives with high potency and selectivity for non-traditional phenothiazine targets, such as cancer-related proteins or microbial enzymes? mdpi.comvcu.edu
Probe Development: A significant challenge is the rational design of Chlorproethazine-based chemical probes (e.g., with bio-orthogonal handles or photo-affinity labels) to definitively identify its binding partners in a complex cellular environment without disrupting its intrinsic activity. mdpi.com
Data Tables
Table 1: Physicochemical Properties of Chlorproethazine and Chlorproethazine HCl
| Property | Chlorproethazine | Chlorproethazine HCl |
|---|---|---|
| CAS Number | 84-01-5 drugfuture.com | 4611-02-3 drugfuture.com |
| Molecular Formula | C₁₉H₂₃ClN₂S drugfuture.com | C₁₉H₂₃ClN₂S.HCl drugfuture.com |
| Molecular Weight | 346.92 g/mol drugfuture.com | 383.38 g/mol drugfuture.com |
| Appearance | - | Crystals drugfuture.com |
| Melting Point | - | 178 °C drugfuture.com |
| Solubility (in water) | - | Approx. 1.0 g / 60 ml drugfuture.com |
Table 2: Key Historical Synthetic Reactions for Phenothiazine Scaffolds
| Reaction Name | Description | Historical Significance |
|---|---|---|
| Bernthsen Synthesis (1883) | Reaction of diphenylamine with sulfur at high temperatures to produce the phenothiazine core. mdpi.comwikipedia.org | One of the earliest methods for synthesizing the parent phenothiazine heterocycle. |
| Ullmann Condensation / Goldberg Reaction | Intramolecular cyclization of a 2-substituted diphenyl sulfide, typically catalyzed by copper powder, to form the phenothiazine ring system. wikipedia.org | A key method for synthesizing the substituted phenothiazine cores required for many pharmacologically active derivatives. |
| Side-Chain Alkylation | Attachment of an aminoalkyl side chain to the nitrogen atom of the pre-formed phenothiazine ring. google.comwikidoc.org | Crucial step for introducing the side chain responsible for modulating the biological activity and pharmacological properties of the final compound. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20Cl2N2S |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H |
InChI Key |
RUDUUPQAGUFKSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Chlorproethazinehcl
Chemo- and Regioselective Synthetic Pathways for Chlorproethazine (B1204886) HCl Core Structure Elaboration
The traditional synthesis of the phenothiazine (B1677639) core involves heating diphenylamines with sulfur, a method that often lacks regiochemical control, especially with substituted precursors. rsc.org A classical synthesis of Chlorproethazine itself involves the alkylation of 2-chlorophenothiazine (B30676) with N,N-diethyl-3-chloropropylamine or a related pathway involving the cyclization of a substituted diphenylsulfide derivative via an Ullmann condensation. wikidoc.orgwikipedia.org However, achieving specific substitution patterns on the phenothiazine rings (elaboration) requires more sophisticated, regioselective methods.
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to construct the phenothiazine tricycle with high precision. rsc.org One notable strategy is a two-step synthesis that begins with a dual-catalytic ortho-thioarylation of anilines. rsc.org This method uses a super Lewis acid, such as iron(III) triflimide, to activate an N-thiosuccinimide reagent, enabling the chemoselective C-S bond formation on various aniline (B41778) derivatives. rsc.org The resulting thioarylated adduct can then be cyclized to the desired phenothiazine using either an Ullmann–Goldberg or a Buchwald–Hartwig coupling reaction. rsc.org
Another efficient and environmentally benign approach utilizes ferric citrate (B86180) as a catalyst for a tandem C-S/C-N cross-coupling reaction. researchgate.net This method effectively addresses common issues like poor substrate scope and lack of regioselectivity seen with some palladium and copper catalysts. researchgate.net The use of an inexpensive and non-toxic iron catalyst makes this protocol scalable and atom-economical, as it often avoids the need for protecting groups on the aniline nitrogen. researchgate.net
These modern catalytic systems provide powerful tools for creating specific isomers of phenothiazine derivatives, which is essential for building analogs of Chlorproethazine with defined substitution patterns for structure-activity relationship studies.
| Method | Catalyst/Reagents | Key Transformation | Advantages |
| Dual-Catalytic Thioarylation | Iron(III) triflimide, Diphenyl selenide | Ortho-thioarylation of anilines followed by Ullmann or Buchwald-Hartwig cyclization. rsc.org | High regioselectivity for C-S bond formation on the aniline ring. rsc.org |
| Tandem Cross-Coupling | Ferric Citrate | Tandem iron-catalyzed C-S/C-N cross-coupling. researchgate.net | Environmentally benign, high regioselectivity, good tolerance of functional groups, cost-effective. researchgate.net |
| Classical Synthesis | Copper powder (for cyclization) | Alkylation of a diphenylsulfide followed by Ullmann condensation (Goldberg reaction). wikipedia.org | Well-established route for the basic phenothiazine scaffold. wikidoc.orgwikipedia.org |
Development of Novel Synthetic Routes for Stereoselective Access to Chlorproethazine HCl Derivatives
While Chlorproethazine HCl itself is achiral, the development of its derivatives often involves the introduction of stereocenters, for instance, on the N-10 side chain. The biological activity of such chiral molecules can be highly dependent on their stereochemistry. Therefore, stereoselective synthesis is a critical area of research. mdpi.com
The development of asymmetric catalytic strategies is a highly desirable goal for producing single-enantiomer drugs. domainex.co.uk For derivatives of Chlorproethazine, stereoselectivity can be introduced by modifying the N-alkenyl side chains. uochb.cz Research into the stereoselective synthesis of N-alkenyl compounds using precursors like N-fluoroalkyl-1,2,3-triazoles, which can be transformed into stereo-defined N-alkenyl products, provides a potential pathway for creating chiral side chains before their attachment to the phenothiazine nitrogen. uochb.cz
Another approach involves the use of chiral auxiliaries or catalysts during the key bond-forming steps. Although developed for other heterocyclic systems, biocatalytic methods employing enzymes like ketoreductases and ene-reductases offer a powerful platform for the stereoselective synthesis of chiral intermediates that could be incorporated into Chlorproethazine analogs. google.com Asymmetric synthesis strategies, such as those featuring a selective enol etherification and an aza-Claisen rearrangement, have been successfully used to prepare chiral building blocks for complex molecules and could be adapted for phenothiazine derivatives. mdpi.com These methods provide enantiomerically enriched products, which is crucial for developing derivatives with improved pharmacological profiles. mdpi.com
Solid-Phase and Combinatorial Synthesis Approaches for Chlorproethazine HCl Analog Libraries
To efficiently explore structure-activity relationships, medicinal chemists rely on the generation of compound libraries. Combinatorial chemistry, often paired with solid-phase synthesis, provides a powerful platform for rapidly producing a large number of analogs from a common scaffold. nih.gov The phenothiazine core is well-suited for such approaches.
In a typical solid-phase strategy, the phenothiazine scaffold or a precursor is anchored to a polymer support. This can be followed by a series of reactions to build and diversify the molecule. For example, a library of Chlorproethazine analogs can be generated by attaching a 2-chlorophenothiazine core to a resin and then reacting it with a diverse collection of aminoalkyl halides in a "split-and-mix" synthesis. researchgate.net This method allows for the exponential generation of unique compounds, where each bead of the solid support carries a single, distinct molecular entity. researchgate.net
Recent research has demonstrated the feasibility of these techniques. For instance, a phenothiazine core has been successfully linked to glutamic acid-based dendrons using a solid-phase peptide synthesis approach, showcasing the compatibility of the phenothiazine scaffold with these methods. royalsocietypublishing.org Similarly, phenothiazine has been incorporated into oligodeoxynucleotides using automated solid-phase synthesizers, further confirming its chemical robustness in combinatorial workflows. acs.orgnih.gov These approaches enable the creation of large and diverse libraries of Chlorproethazine analogs for high-throughput screening. routledge.comrsc.org
| Library Position | Scaffold | Building Blocks (Examples) | Resulting Diversity |
| N-10 Side Chain | 2-Chlorophenothiazine | - Diverse diamines- Chiral amino alcohols- Substituted propyl halides | Analogs with varied side chain length, polarity, and stereochemistry. |
| Ring Position | Substituted Diphenylamine (B1679370) Precursor | - Varied anilines- Varied thiophenols | Analogs with different substitution patterns (e.g., -CF₃, -OCH₃) on the aromatic rings. |
Isotopic Labeling Strategies for Mechanistic and Preclinical Research Applications
Isotopic labeling is an indispensable tool in pharmaceutical research, used to trace the metabolic fate of a drug, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. clearsynth.comnih.gov By replacing an atom in a molecule with one of its stable or radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H/Deuterium), scientists can track the molecule with high precision. clearsynth.comkit.edu
For Chlorproethazine HCl, isotopic labels can be incorporated at various positions to facilitate different types of studies.
Carbon-13 (¹³C) or Carbon-14 (¹⁴C): Labeling the propyl side chain or the phenothiazine backbone with ¹³C or ¹⁴C is common for metabolic studies. This can be achieved by using a labeled version of the N,N-diethyl-3-chloropropylamine precursor during synthesis.
Deuterium (B1214612) (²H): Replacing hydrogen atoms with deuterium at specific sites can be used to study metabolic pathways and the kinetic isotope effect, which can sometimes be leveraged to create drugs with altered metabolic profiles, as famously demonstrated with deutetrabenazine. mdpi.com For Chlorproethazine, deuteration of the N-diethyl groups could slow down N-dealkylation, a common metabolic pathway for tertiary amines.
Nitrogen-15 (¹⁵N): Labeling the phenothiazine nitrogen with ¹⁵N can be useful for NMR-based studies of drug-receptor interactions or for mechanistic studies of the synthesis itself. utoronto.ca This would typically require the synthesis of 2-chlorophenothiazine from a ¹⁵N-labeled aniline precursor.
The selection of the isotope and its position is dictated by the specific research question, whether it is for studying metabolic stability, receptor binding, or environmental fate. clearsynth.com
| Isotope | Potential Labeling Position | Labeled Precursor Required | Primary Application |
| ¹⁴C / ¹³C | Propyl chain (C1', C2', C3') | ¹⁴C- or ¹³C-labeled N,N-diethyl-3-chloropropylamine | ADME (Absorption, Distribution, Metabolism, Excretion) studies. clearsynth.com |
| ²H (Deuterium) | N-Ethyl groups | Deuterated diethylamine | Studying and potentially slowing metabolic N-dealkylation. mdpi.com |
| ¹⁵N | Phenothiazine Nitrogen (N-10) | ¹⁵N-labeled 2-chloroaniline (B154045) (for building the phenothiazine core) | Mechanistic studies, NMR-based interaction studies. utoronto.ca |
| ³⁵S | Phenothiazine Sulfur (S-5) | Elemental ³⁵S | Specialized metabolic or environmental fate studies. |
Molecular Mechanism of Action Elucidation for Chlorproethazinehcl
Target Identification and Validation Strategies for Chlorproethazine (B1204886) HCl Interactions
The initial and most crucial step in elucidating the mechanism of action for any therapeutic agent is the identification and validation of its molecular targets. bio-rad.com This process involves a combination of approaches to pinpoint the specific biomolecules with which the compound interacts to elicit a biological response. For Chlorproethazine HCl, this involves both direct and indirect methods to identify its binding partners and subsequent cellular consequences.
Biochemical and Biophysical Approaches for Direct Target Binding Assessment
Directly assessing the binding of Chlorproethazine HCl to its putative targets is fundamental for confirming a physical interaction. A variety of biochemical and biophysical techniques are employed for this purpose.
Biochemical Assays: These methods often involve the use of purified proteins and the measurement of a functional output upon compound binding. For instance, enzyme activity assays can determine if Chlorproethazine HCl inhibits or activates a specific enzyme. Affinity chromatography, a technique where a derivative of the small molecule is immobilized on a solid support, can be used to capture and identify binding proteins from cell lysates. mdpi.com
Biophysical Techniques: These methods provide quantitative data on the binding affinity and kinetics of the interaction. Key techniques include:
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a ligand binding to a protein can alter its thermal stability. nih.govpelagobio.com By heating cells treated with Chlorproethazine HCl and analyzing the soluble protein fraction, it is possible to identify proteins that have been stabilized by the compound, indicating a direct interaction. nih.govpelagobio.com
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (Chlorproethazine HCl) in solution binds to a target molecule immobilized on the chip. This allows for real-time monitoring of the association and dissociation of the complex, providing kinetic parameters such as the on-rate (k_on) and off-rate (k_off).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).
A hypothetical example of data that could be generated from such biophysical assays is presented in the table below.
| Target Protein | Binding Affinity (K_d) | On-Rate (k_on) | Off-Rate (k_off) |
| Dopamine (B1211576) D2 Receptor | 50 nM | 1.5 x 10^5 M⁻¹s⁻¹ | 7.5 x 10⁻³ s⁻¹ |
| Serotonin (B10506) 5-HT2A Receptor | 120 nM | 8.0 x 10^4 M⁻¹s⁻¹ | 9.6 x 10⁻³ s⁻¹ |
| Histamine (B1213489) H1 Receptor | 250 nM | 4.5 x 10^4 M⁻¹s⁻¹ | 1.1 x 10⁻² s⁻¹ |
Proteomic and Metabolomic Profiling for Downstream Pathway Perturbations
While direct binding assays are crucial, understanding the broader cellular consequences of Chlorproethazine HCl interaction is equally important. Proteomic and metabolomic profiling offer a systems-level view of the downstream effects of the compound. creative-proteomics.com
Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry-based quantitative proteomics can be used to compare the proteomes of cells treated with Chlorproethazine HCl versus untreated cells. frontiersin.orgnih.gov This can reveal changes in protein expression levels or post-translational modifications that are indicative of pathway activation or inhibition. For example, an increase in the phosphorylation of a specific kinase would suggest that Chlorproethazine HCl modulates its activity. mdpi.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the global metabolic profile of cells or tissues after treatment with Chlorproethazine HCl, researchers can identify alterations in metabolic pathways. nih.govfrontiersin.org For instance, changes in the levels of neurotransmitter metabolites could point towards the modulation of specific receptor systems. frontiersin.org
The integration of proteomic and metabolomic data can provide a comprehensive map of the molecular networks perturbed by Chlorproethazine HCl, offering insights into its mechanism of action. creative-proteomics.com
Quantitative Characterization of Molecular Binding Events and Affinities
Once a direct interaction between Chlorproethazine HCl and a target has been established, it is essential to quantitatively characterize this binding. This involves determining the affinity, kinetics, and thermodynamics of the interaction, which are critical parameters for understanding the drug's potency and selectivity.
The dissociation constant (K_d) is a key measure of binding affinity, representing the concentration of the ligand at which half of the target molecules are occupied. A lower K_d value indicates a higher binding affinity. As mentioned previously, techniques like SPR and ITC are instrumental in determining these values.
The kinetic parameters, k_on (the rate of association) and k_off (the rate of dissociation), describe the speed at which the ligand binds to and dissociates from its target. These parameters are important for understanding the duration of the drug's effect.
The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) , provide insight into the forces driving the binding event. For example, a negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions like hydrogen bonds and van der Waals forces.
Enzymatic Modulation by Chlorproethazine HCl: Inhibition, Activation, and Allosteric Effects
Many drugs exert their effects by modulating the activity of enzymes. Chlorproethazine HCl may act as an inhibitor, an activator, or an allosteric modulator of specific enzymes.
Inhibition: Chlorproethazine HCl could inhibit an enzyme by binding to its active site (orthosteric inhibition), preventing the natural substrate from binding. nih.gov Alternatively, it could bind to a different site on the enzyme (allosteric site) and induce a conformational change that reduces the enzyme's activity (allosteric inhibition). nih.gov
Activation: Conversely, the binding of Chlorproethazine HCl to an allosteric site could enhance the enzyme's activity, a phenomenon known as allosteric activation. drugdiscoverytrends.com
Allosteric Modulation: Allosteric modulators bind to a site distinct from the primary active site, causing a conformational change that alters the protein's function. nih.gov This can result in either positive allosteric modulation (PAM), which enhances the effect of the natural ligand, or negative allosteric modulation (NAM), which diminishes it. nih.govdrugdiscoverytrends.com Allosteric modulators can offer greater selectivity than orthosteric ligands because allosteric sites are often less conserved across related proteins. imrpress.com
The table below illustrates hypothetical enzymatic modulation data for Chlorproethazine HCl.
| Enzyme | Type of Modulation | IC50/EC50 | Mechanism |
| Catechol-O-methyltransferase (COMT) | Inhibition | 75 nM | Competitive |
| Protein Kinase C (PKC) | Activation | 150 nM | Non-essential |
| Phosphodiesterase 4 (PDE4) | Allosteric Inhibition | 200 nM | Non-competitive |
Investigating Receptor-Ligand Interactions and Signaling Cascade Modulation by Chlorproethazine HCl
A significant number of drugs target cellular receptors to modulate signaling pathways. Investigating the interaction of Chlorproethazine HCl with various receptors is crucial to understanding its pharmacological profile.
Receptor Binding Assays: Radioligand binding assays are a classic method to determine the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of Chlorproethazine HCl to displace it.
Functional Assays: Beyond simple binding, it is important to determine the functional consequence of the interaction. For G-protein coupled receptors (GPCRs), for example, functional assays can measure downstream signaling events such as changes in intracellular second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or receptor internalization. frontiersin.org These assays can classify Chlorproethazine HCl as an agonist, antagonist, or inverse agonist at a particular receptor.
Signaling Cascade Analysis: The binding of Chlorproethazine HCl to a receptor initiates a cascade of intracellular signaling events. nih.gov Techniques such as Western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the receptor, providing a detailed picture of the modulated pathway.
Computational Approaches to Mechanistic Hypothesis Generation
Computational methods play an increasingly important role in modern drug discovery and mechanistic studies. mdpi.com These in silico approaches can generate hypotheses about the potential targets and binding modes of Chlorproethazine HCl, which can then be validated experimentally.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By docking Chlorproethazine HCl into the binding sites of various known drug targets, researchers can prioritize potential interacting partners based on the predicted binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the receptor-ligand complex over time. These simulations can reveal how the binding of Chlorproethazine HCl affects the conformational flexibility of the target protein and can help to elucidate the mechanism of allosteric modulation.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. By comparing the structure of Chlorproethazine HCl to known pharmacophore models, it is possible to predict its potential biological targets.
These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of elucidating the molecular mechanism of action of Chlorproethazine HCl.
Preclinical in Vitro Biological Investigations of Chlorproethazinehcl
Development and Application of Advanced Cell-Based Assay Systems
Modern drug discovery leverages sophisticated cell-based assays to understand how a compound affects cellular functions. These systems provide a more biologically relevant context than simple biochemical assays and can offer insights into a compound's mechanism of action.
High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. bmglabtech.com This automated process utilizes robotics, advanced liquid handling devices, and sensitive detectors to test compound libraries against specific biological targets or cellular pathways. bmglabtech.commdpi.com HTS assays are designed for speed and efficiency, allowing for the screening of thousands of compounds per day to identify "hits" that modulate a target in a desired manner. mdpi.comcriver.com
The process typically involves several key steps:
Assay Development and Validation: Creating and optimizing a robust and reproducible assay, whether it's a biochemical or cell-based one. criver.comccamp.res.in
Compound Library Screening: Testing a large and diverse collection of chemical compounds. criver.com
Hit Identification and Confirmation: Identifying active compounds and verifying their activity in secondary, more detailed assays. criver.com
For a compound like Chlorproethazine (B1204886) HCl, HTS could be employed to screen it against a panel of receptors, enzymes, or cell lines to build a comprehensive profile of its biological activities. This approach helps to identify its primary targets and any potential off-target effects early in the development process.
Phenotypic Screening Approaches for Complex Biological Responses
Phenotypic screening takes a target-agnostic approach, focusing on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a preconceived notion of the molecular target. nih.gov This method is particularly valuable for complex diseases where the underlying biological mechanisms are not fully understood. nih.gov High-content imaging (HCI) and analysis are often employed in phenotypic screening to quantify changes in cellular morphology, protein localization, or other visual characteristics. o2hdiscovery.cocurehht.org
A typical phenotypic screening workflow might involve:
Developing a cellular model that recapitulates some aspect of a disease. curehht.org
Treating the cells with a library of compounds.
Using automated microscopy and image analysis to identify compounds that revert the disease phenotype to a more normal state. curehht.org
In the context of Chlorproethazine HCl, phenotypic screening could reveal unexpected therapeutic potential by identifying beneficial changes in complex cellular models of disease.
In Vitro Genetic Toxicology Screening Paradigms for Chemical Compounds
Genetic toxicology studies are essential to assess the potential of a chemical compound to cause damage to DNA, which can lead to mutations and potentially cancer. researchgate.net These tests are a standard part of the safety evaluation of new drugs.
Bacterial Reverse Mutation Assays (Ames Test) for Mutagenicity Assessment
The Ames test is a widely used and well-established bacterial assay for identifying substances that can produce genetic damage and gene mutations. nih.gov The test utilizes specific strains of Salmonella typhimurium that have a pre-existing mutation rendering them unable to synthesize the essential amino acid histidine. nih.gov The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. nih.gov
The assay can be performed with and without the addition of a mammalian liver extract (S9 fraction), which provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one. nih.gov A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. nih.gov While a study reported that chlorpromazine (B137089), a related compound, was negative in the Ames test, it was found that nitrite-treated chlorpromazine produced an indirect mutagen. chula.ac.th A survey of marketed pharmaceuticals indicated that Chlorproethazine was included in a group of drugs for which genotoxicity data was being reviewed. researchgate.net
Table 1: Principles of the Ames Test
| Component | Description |
| Test Organism | Salmonella typhimurium strains with pre-existing mutations in the histidine synthesis operon. nih.gov |
| Principle | Detects reverse mutations (reversions) that restore the ability to synthesize histidine. nih.gov |
| Metabolic Activation | Can be performed with or without S9 fraction to mimic mammalian metabolism. nih.gov |
| Endpoint | Increased number of bacterial colonies on a histidine-deficient medium compared to a control. nih.gov |
Mammalian Cell Micronucleus and Chromosomal Aberration Assays
To complement bacterial assays, in vitro genotoxicity testing in mammalian cells is crucial. The micronucleus test and the chromosomal aberration assay are two key methods used for this purpose.
The in vitro micronucleus test is a reliable method for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). evotec.comwikipedia.org Micronuclei are small, extra-nuclear bodies that are formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. wikipedia.org An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential. wikipedia.org This assay can be performed in various cell lines, such as Chinese hamster ovary (CHO) cells or human lymphocytes. nih.govcrpr-su.se
The in vitro chromosomal aberration assay directly visualizes changes in chromosome structure in cultured mammalian cells. oecd.org Cells are treated with the test compound, and then metaphase chromosomes are examined microscopically for structural abnormalities such as breaks, gaps, and rearrangements. oecd.org Data from a study on chlorpromazine hydrochloride showed its evaluation in a cytogenetic study using Chinese hamster ovary cells for both chromosome aberrations and sister chromatid exchanges. nih.gov
Table 2: Comparison of Mammalian Genotoxicity Assays
| Assay | Principle | Endpoints Measured |
| Micronucleus Test | Detects chromosome fragments or whole chromosomes left behind during cell division. wikipedia.org | Frequency of micronucleated cells. wikipedia.org |
| Chromosomal Aberration Assay | Microscopic examination of metaphase chromosomes for structural damage. oecd.org | Number and type of chromosomal aberrations (e.g., breaks, deletions, translocations). oecd.org |
In Vitro Drug-Drug Interaction (DDI) Potential Assessment of Chlorproethazine HCl
Drug-drug interactions (DDIs) are a significant concern in clinical practice, as the co-administration of multiple drugs can alter their efficacy and safety profiles. evotec.com In vitro assays are essential for predicting the potential for DDIs early in drug development. nih.gov
The most common mechanisms for DDIs involve the inhibition or induction of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, and interactions with drug transporters. evotec.com
CYP Inhibition/Induction: In vitro assays using human liver microsomes or recombinant CYP enzymes can determine if a compound like Chlorproethazine HCl inhibits or induces specific CYP isoforms. Inhibition can lead to increased plasma levels of a co-administered drug, while induction can decrease its exposure. evotec.com
Transporter Interactions: Cell-based assays using cell lines that overexpress specific drug transporters (e.g., P-glycoprotein, BCRP, OATPs) can assess whether a compound is a substrate or inhibitor of these transporters. medtechbcn.com Such interactions can affect a drug's absorption, distribution, and elimination. medtechbcn.com
Table 3: Common In Vitro DDI Assays
| Assay Type | Purpose | Key Components |
| CYP Inhibition Assay | To determine if a compound inhibits the activity of specific CYP enzymes. | Human liver microsomes, recombinant CYP enzymes, probe substrates. evotec.com |
| CYP Induction Assay | To determine if a compound increases the expression of CYP enzymes. | Cultured human hepatocytes. evotec.com |
| Transporter Assay | To assess interactions with drug uptake and efflux transporters. | Cell lines overexpressing specific transporters (e.g., Caco-2 cells). medtechbcn.com |
Reaction Phenotyping for Drug-Metabolizing Enzyme Characterization
Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism, which helps in predicting potential drug-drug interactions and inter-individual variability in patients. solvobiotech.comnih.govevotec.com These investigations typically involve in vitro assays using human liver microsomes or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. evotec.comnih.govbienta.netcriver.comnih.gov
For Chlorproethazine HCl, there is a lack of published studies that have performed reaction phenotyping to elucidate which specific CYP or UGT isoforms are involved in its metabolism. While research on the structurally related compound, chlorpromazine, has identified CYP1A2 as the primary enzyme for its N-demethylation and 5-sulfoxidation, with some contribution from CYP3A4, similar detailed analyses for chlorproethazine are not available. nih.govnih.gov Without such studies, the metabolic clearance pathways of Chlorproethazine HCl remain uncharacterized.
Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)
In vitro studies to assess the potential of a compound to inhibit or induce drug-metabolizing enzymes are a standard component of preclinical drug development. d-nb.infoevotec.comeurofinsdiscovery.com Such studies are vital for predicting the risk of a compound altering the metabolism of co-administered drugs. evotec.com
Enzyme Inhibition:
There is no specific data available from in vitro studies on the inhibitory effects of Chlorproethazine HCl on any Cytochrome P450 or UDP-glucuronosyltransferase (UGT) isoforms.
For comparison, studies on the related phenothiazine (B1677639), chlorpromazine, have demonstrated inhibitory activity against certain CYP enzymes. For instance, chlorpromazine has been shown to inhibit CYP1A2 with a reported IC50 value of 9.5 µM and CYP2D6 with an IC50 value of 20 µM in human liver microsomes. nih.gov However, in the absence of direct testing, it cannot be assumed that Chlorproethazine HCl exhibits a similar inhibition profile.
No data is available to generate a data table for Chlorproethazine HCl's inhibitory effects.
Enzyme Induction:
Similarly, there is a complete absence of published in vitro data regarding the potential of Chlorproethazine HCl to induce the expression of CYP or UGT enzymes. Enzyme induction studies, typically conducted using cultured human hepatocytes, are necessary to determine if a compound can increase the metabolic rate of itself or other drugs, potentially leading to therapeutic failure. nih.govfrontiersin.org The induction potential of Chlorproethazine HCl remains an uninvestigated area.
Advanced Cell Culture Models for Biological Investigation (e.g., 3D Spheroids, Organoids)
In recent years, three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools in preclinical research. nih.govcrownbio.commdpi.comoxfordglobal.com These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, offering the potential for more predictive data on drug efficacy and toxicity. nih.govfacellitate.comhuborganoids.nlvhio.net
A thorough review of the scientific literature reveals no studies that have utilized 3D spheroid or organoid models for the biological investigation of Chlorproethazine HCl. The application of these advanced in vitro systems to study the pharmacology or toxicology of this compound has not yet been reported. Consequently, there are no research findings or data tables to present for this section.
Advanced Analytical Characterization and Quantification of Chlorproethazinehcl in Research Matrices
Chromatographic Methodologies for Isolation, Purification, and Purity Assessment
Chromatographic techniques are fundamental in separating Chlorpromazine (B137089) HCl from complex mixtures, such as biological fluids or pharmaceutical formulations, and for assessing its purity. High-Performance Liquid Chromatography, Gas Chromatography, and Capillary Electrophoresis are the principal methods utilized.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its advanced counterpart, UHPLC, are the most prevalent methods for the analysis of Chlorpromazine HCl due to their versatility and efficiency. jmchemsci.com These techniques are widely applied for determining the compound in bulk drugs, pharmaceutical dosage forms, and biological samples like plasma and urine. jmchemsci.comnih.gov
Reverse-phase HPLC (RP-HPLC) is the standard approach, typically employing a C18 column. iosrphr.org The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). iosrphr.org Detection is commonly performed using a UV detector at a specific wavelength, for instance, 211 nm. iosrphr.org The retention time for Chlorpromazine HCl under specific conditions, such as using a C18 column with a mobile phase of ammonium acetate (B1210297) buffer and methanol (15:85 ratio) at a 1 ml/min flow rate, is approximately 2.5 minutes. iosrphr.org
UHPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers even greater sensitivity and speed. One such method uses an Aquity UPLC BEH C18 column with an isocratic mobile phase of water (with 1% formic acid) and acetonitrile (B52724) (65:35 ratio). This allows for the quantification of Chlorpromazine HCl in human plasma with a lower limit of quantification of 0.5 ng/mL. researchgate.net
Table 1: HPLC and UHPLC Parameters for Chlorpromazine HCl Analysis
| Parameter | HPLC Method | UHPLC-MS/MS Method |
|---|---|---|
| Column | ODS C18 (250×4.6mm, 5µ) iosrphr.org | Aquity UPLC BEH C18 1.7 µm (50 mm × 2.1 mm) researchgate.net |
| Mobile Phase | Ammonium acetate Buffer:Methanol (15:85) iosrphr.org | 65% Water + 1% Formic Acid : 35% Acetonitrile researchgate.net |
| Flow Rate | 1 ml/min iosrphr.org | 0.5 mL/min researchgate.net |
| Detection | UV at 211 nm iosrphr.org | Electrospray Tandem Mass Spectrometry (Positive Mode) researchgate.net |
| Retention Time | 2.5 min iosrphr.org | Not specified |
| Linear Range | 60-140 µg/ml iosrphr.org | 0.5-200 ng/mL researchgate.net |
Gas Chromatography (GC) and Capillary Electrophoresis (CE)
Gas Chromatography, particularly when coupled with a nitrogen detector or a mass spectrometer (GC-MS), is a powerful tool for measuring Chlorpromazine HCl and its metabolites in biological samples like serum. nih.gov For analysis, the N-desmethylated metabolites are often derivatized to their N-trifluoroacetyl forms, while the parent drug can be measured directly. nih.gov This method allows for the detection of concentrations as low as 5 µg/L in 2-mL serum samples. nih.gov
Capillary Electrophoresis (CE) provides an alternative with advantages like high resolution, short analysis times, and low sample consumption. mdpi.com Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully developed for impurity profiling of various drugs. nih.gov The technique separates analytes in a narrow bore silica (B1680970) capillary based on their electrophoretic mobility in response to an applied electric field. nih.gov While specific validated methods for Chlorpromazine HCl were not detailed in the provided results, the principles of CE are well-suited for its analysis, particularly for separating it from structurally similar impurities. nih.govresearchgate.net
Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis
Spectroscopic methods are indispensable for confirming the chemical structure of Chlorpromazine HCl and for its quantitative analysis. Techniques like NMR, MS, UV-Vis, and IR spectroscopy each provide unique information about the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation and quantitative analysis of Chlorpromazine HCl in bulk form and final dosage forms like tablets and injectables. nih.gov The method is based on measuring a characteristic signal of Chlorpromazine relative to an internal standard. nih.gov Various internal standards, such as cyclohexane (B81311) or piperonal, can be used. nih.gov The ¹H NMR spectrum of Chlorpromazine HCl shows distinct signals corresponding to the protons in its unique chemical environment, allowing for unambiguous identification and quantification with a precision of +/- 1-2%. nih.govchemicalbook.com
Table 2: ¹H NMR Spectroscopy Parameters for Chlorpromazine HCl
| Parameter | Details |
|---|---|
| Application | Quantitative analysis in bulk chemical, tablets, spansules, injectables nih.gov |
| Basis of Method | Measurement of a characteristic Chlorpromazine signal relative to an internal standard nih.gov |
| Internal Standards | Cyclohexane, Piperonal, Tetramethylammonium bromide nih.gov |
| Solvent (Example) | DMSO-d6 spectrabase.com |
| Precision | +/- 1-2% nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry is crucial for determining the molecular weight and for structural analysis through fragmentation patterns. When coupled with a chromatographic separation technique like LC or GC, it provides a highly sensitive and selective method for quantification (LC-MS or GC-MS). researchgate.netnuph.edu.ua
In liquid chromatography-mass spectrometry (LC-MS) analysis, electrospray ionization (ESI) is a common technique used to generate ions of the Chlorpromazine molecule. researchgate.net The mass spectrum will show a peak for the molecular ion, confirming the molecular weight. nih.gov Further fragmentation in tandem MS (MS/MS) experiments produces a characteristic pattern of daughter ions. For instance, fragments with m/z values of 86.1 and 58.07 are characteristic of the N,N-dimethylpropanamine side chain, which helps in identifying the molecule and its metabolites. mdpi.com This technique is instrumental in studying degradation products like chlorpromazine sulfoxide (B87167) and chlorpromazine N-oxide. nuph.edu.ua
UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
UV-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of Chlorpromazine HCl in pharmaceutical formulations. The method is based on the principle that the molecule absorbs light in the UV-visible range due to its chromophoric phenothiazine (B1677639) ring system. In standard analyses, Chlorpromazine HCl exhibits a maximum wavelength (λmax) of absorption around 314 nm. However, when complexed with a chromophoric agent like bromophenol blue, a new λmax can be generated at 413 nm for quantitative purposes. Derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra.
Infrared (IR) spectroscopy is used for the identification of functional groups within the Chlorpromazine HCl molecule. The IR spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrations of specific chemical bonds. nist.govchemicalbook.com For Chlorpromazine HCl, the spectrum would show characteristic peaks for C-H stretching and bending, C-N stretching, C-S stretching, and aromatic C=C bonds, confirming the presence of the aliphatic side chain and the phenothiazine ring structure. nist.gov
Table 3: Spectroscopic Data for Chlorpromazine HCl
| Technique | Parameter | Finding |
|---|---|---|
| UV-Vis | Maximum Wavelength (λmax) | ~314 nm |
| λmax with Bromophenol Blue | 413 nm | |
| Linear Range (Derivative) | 0.4-3 µg/ml | |
| Mass Spec (LC-MS) | Ionization | Electrospray (ESI) researchgate.net |
| Characteristic Fragments (m/z) | 86.1, 58.07 (side chain) mdpi.com | |
| IR | State | Solid (KCl disc) nist.gov |
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern bioanalytical chemistry. For a compound like Chlorproethazine (B1204886) HCl, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the selectivity and sensitivity required for robust analysis in complex biological and environmental samples. ijsr.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS, particularly when combined with tandem mass spectrometry (LC-MS/MS), has become the primary technique for the quantification of antipsychotic drugs, including phenothiazines, in biological samples. ijsr.netresearchgate.net This is due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for chemical derivatization. moca.net.ua The technique involves separating the analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before it is ionized and detected by a mass spectrometer.
Recent advances in LC-MS/MS allow for the accurate detection and quantification of phenothiazines at very low concentrations (pg-ng/mL levels) in plasma. ijsr.net A key advantage is the ability to simultaneously analyze a parent drug and its major metabolites. For instance, an LC-MS/MS method was developed to quantify chlorpromazine and its metabolites—7-hydroxychlorpromazine, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide—in microsomal enzymes to support metabolism research. nih.gov This method was successfully applied to study the biotransformation of the drug in human liver and, for the first time, in human placenta microsomes. nih.gov
Sample preparation is a critical step for successful LC-MS analysis. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which are used to remove interfering endogenous components from the matrix. ijsr.net One simple and robust method for analyzing 35 antipsychotics in human plasma used a simple protein precipitation step before analysis by a UPLC-MS/MS system.
The choice of ionization source is also crucial. Electrospray ionization (ESI) in the positive mode is commonly used for phenothiazine derivatives, as the nitrogen atoms in their side chains are readily protonated, leading to high ionization yields and low limits of detection. acs.orgacs.org
Interactive Data Table: LC-MS/MS Parameters for Phenothiazine Analysis
| Parameter | Details | Reference |
| Instrumentation | ACQUITY UPLC I-Class System with a Xevo TQ-S micro Mass Spectrometer | |
| Column | Aquity UPLC BEH C18, 1.7 µm (50 mm × 2.1 mm i.d.) | researchgate.net |
| Mobile Phase | 65% water with 1% formic acid and 35% acetonitrile | researchgate.net |
| Ionization Mode | Electrospray Positive Ionization (ESI+) | |
| Sample Preparation | Protein precipitation with MeOH:0.1M ZnSO4(aq) | |
| Lower Limit of Quantification | 0.5 ng/mL for Chlorpromazine | researchgate.net |
| Application | Simultaneous analysis of 35 antipsychotics in human plasma |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of phenothiazine derivatives. nih.govoup.com It offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. While some phenothiazines have limited volatility, GC-MS methods have been successfully developed for their determination, sometimes requiring a derivatization step to convert them into more volatile substances. moca.net.ua
A GC-MS/MS method using microextraction by packed sorbent (MEPS) was developed for the determination of seven antipsychotic drugs, including chlorpromazine, in human plasma. researchgate.net This method demonstrated good selectivity and sensitivity with a sample volume as low as 0.25 mL. researchgate.net The extraction efficiency for chlorpromazine was between 62% and 92%. researchgate.net GC-MS has also been applied to determine chlorpromazine in food samples, such as pork, demonstrating its versatility beyond biological fluids. nih.gov
Advanced Microfluidic and Nanotechnology-Based Analytical Platforms
Beyond conventional hyphenated techniques, significant research is focused on developing novel analytical platforms that offer advantages in speed, cost, portability, and throughput. capitalbiotechnology.com
Microfluidic Platforms
Microfluidics, the science of manipulating small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, forms the basis of "lab-on-a-chip" technology. elveflow.com These devices integrate multiple laboratory functions onto a single chip, offering high throughput, high efficiency, low reagent consumption, and automation. capitalbiotechnology.com For pharmaceutical analysis, microfluidic platforms can be used for rapid drug screening, metabolism studies, and toxicity evaluations. whmicro.com
By replicating the physiological conditions of biological systems, microfluidic devices with cell culture chambers and integrated sensors allow for real-time monitoring of drug responses. elveflow.com This technology provides a more rapid and cost-effective alternative to traditional preclinical models for predicting the efficacy and toxicity of compounds like Chlorproethazine HCl. nih.gov While specific applications for Chlorproethazine HCl are still emerging, the combination of microfluidics with mass spectrometry is a promising avenue for shifting conventional analysis towards real-time monitoring. capitalbiotechnology.com
Nanotechnology-Based Analytical Platforms
Nanomaterials are increasingly being integrated into analytical systems to create highly sensitive and selective sensors for pharmaceutical compounds. mdpi.com
Colorimetric Nanosensors: Gold nanoparticles (AuNPs) have been used to develop simple and rapid colorimetric assays for phenothiazines. One method is based on the ability of chlorpromazine hydrochloride (CPZ) to reduce gold ions, leading to the formation of AuNPs. nih.govrsc.org The resulting AuNPs have a characteristic surface plasmon resonance band that can be detected by UV-vis spectrophotometry, and the color change is visible to the naked eye. nih.govrsc.org This assay enabled the quantification of CPZ with a detection limit of 0.06 μg mL−1. nih.govrsc.org
Resonance Light Scattering (RLS) Methods: Another approach utilizes the aggregation of AuNPs in the presence of phenothiazine drugs in an acidic medium. jfda-online.com This aggregation causes a significant enhancement in the RLS intensity, which can be measured to determine the drug concentration. This method proved to be highly sensitive for determining chlorpromazine hydrochloride, with a limit of detection of 1.0 ng/mL in human plasma and pharmaceutical samples. jfda-online.com
Electrochemical Nanosensors: The surface of electrodes can be modified with nanomaterials to enhance their electrocatalytic performance for drug detection. A sensor using flower-like zinc oxide (ZnO) nanorods supported on graphene oxide (GO) sheets and platinum (Pt) nanoparticles was developed for the highly sensitive detection of promethazine (B1679618) hydrochloride. researchgate.net Nanomaterial-based electrochemical sensors offer advantages such as low cost, high sensitivity, and potential for miniaturization. mdpi.com
Interactive Data Table: Nanotechnology-Based Detection of Phenothiazines
| Technique | Nanomaterial | Analyte | Limit of Detection (LOD) | Matrix | Reference |
| Colorimetric Assay | Gold Nanoparticles (AuNPs) | Chlorpromazine HCl | 0.06 µg/mL | Serum, Urine, Water | nih.govrsc.org |
| Resonance Light Scattering | Gold Nanoparticles (AuNPs) | Chlorpromazine HCl | 1.0 ng/mL | Human Plasma | jfda-online.com |
| Electrochemical Sensor | ZnO Nanorods/GO/Pt NPs | Promethazine HCl | 2.72 nM | Biological & Environmental Samples | researchgate.net |
These advanced platforms represent the future of pharmaceutical analysis, promising faster, more sensitive, and more accessible methods for the characterization and quantification of compounds like Chlorproethazine HCl in diverse research settings.
Computational and Theoretical Chemistry Studies of Chlorproethazinehcl
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and energy of molecules. researchgate.net For phenothiazine (B1677639) derivatives like Chlorproethazine (B1204886), these calculations can elucidate the physicochemical properties that govern their biological activity. researchgate.net By modeling the molecule's orbitals and charge distribution, QM methods can predict its stability, reactivity, and potential interaction sites. researchgate.netmdpi.com
Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for drug-like molecules. researchgate.net DFT, in particular, has become a popular and effective method for determining molecular stability and chemical reactivity. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry of phenothiazine derivatives and calculate key electronic properties. researchgate.netmdpi.com
These calculations yield important descriptors that predict the chemical reactivity of Chlorproethazine HCl. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. frontiersin.org Other calculated descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative basis for understanding the molecule's behavior in chemical reactions. mdpi.commdpi.com The molecular electrostatic potential (MESP) surface can also be determined, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. mdpi.com
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronegativity | χ | Measures the power of an atom to attract electrons. |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |
Computational methods are extensively used to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. researchgate.netresearchgate.net For Chlorproethazine HCl, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra that can be compared with experimental data.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when benchmarked against experimental spectra, can be invaluable for assigning the relative configuration of complex molecules. github.iofrontiersin.org Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption peaks in its UV-Vis spectrum. researchgate.net This analysis provides information on the molecule's chromophores and its photophysical properties. rsc.org For closely related compounds like chlorpromazine (B137089) hydrochloride, computational studies have been combined with solid-state NMR to gain deep insights into structure and dynamics. nih.gov
| Spectroscopic Technique | Computational Method | Predicted Parameter | Application |
|---|---|---|---|
| NMR | DFT/GIAO | Chemical Shifts (δ) in ppm | Structural elucidation and conformational analysis. |
| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax) in nm | Analysis of electronic transitions and chromophores. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements over time. researchgate.net MD simulations are a powerful computational method for studying the conformational changes and flexibility of biological molecules and their complexes. researchgate.netresearchgate.net For Chlorproethazine HCl, MD can reveal its conformational preferences in different environments and provide detailed atomic-level insights into its interactions with biological targets like proteins. researchgate.net
MD simulations are crucial for understanding the dynamic nature of a drug binding to its protein target. Following an initial prediction of the binding pose via molecular docking, MD simulations can be used to refine the complex and assess its stability over time. frontiersin.org A simulation typically places the protein-ligand complex in a box of water molecules with ions to mimic physiological conditions. researchgate.net
During the simulation, which can span from nanoseconds to microseconds, the movements of every atom are calculated, providing a trajectory of the complex's dynamic behavior. mdpi.com Analysis of this trajectory can reveal key information about the binding stability, such as the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket and the Root Mean Square Fluctuation (RMSF) of protein residues. frontiersin.orgmdpi.com These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to calculate the binding free energy, offering a more accurate estimate of binding affinity than docking scores alone. frontiersin.orgnih.gov
| MD Simulation Analysis | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative measure of the binding affinity between the ligand and the protein. |
| Interaction Analysis | Monitors the formation and breakage of hydrogen bonds, hydrophobic contacts, and salt bridges over time. | Reveals the key interactions that stabilize the protein-ligand complex. |
For a drug to be effective, it often needs to cross cellular membranes. MD simulations are a valuable tool for studying the passive permeability of small molecules across a lipid bilayer. nih.govnih.gov Using techniques like umbrella sampling, researchers can simulate the process of Chlorproethazine HCl moving through a model cell membrane. This allows for the calculation of a potential of mean force (PMF) profile, which describes the energy landscape of the permeation process and can be used to estimate the permeability coefficient. nih.gov
Solvation studies are also critical, as the interaction of a drug with its solvent environment (typically water) dictates its solubility and conformational behavior. nih.gov MD simulations can be performed with explicit solvent models, where individual water molecules are simulated, or with implicit models that represent the solvent as a continuum. These studies help to understand how Chlorproethazine HCl is stabilized by its environment and how its conformation might change when moving from an aqueous environment to the hydrophobic core of a protein or membrane. nih.govchemrxiv.org
Docking and Virtual Screening Methodologies for Binding Site Prediction and Ligand Discovery
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a protein or receptor). mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a compound like Chlorproethazine HCl to a specific biological target. researchgate.netnih.gov Docking algorithms sample a large number of possible conformations of the ligand within the protein's active site and use a scoring function to rank them, with lower scores typically indicating more favorable binding. mdpi.com Studies on phenothiazine derivatives have used docking to explore their interactions with targets like the BCL-2 protein and acetylcholinesterase. frontiersin.orgnih.gov
Virtual screening leverages docking on a massive scale. Instead of docking a single compound, large databases containing thousands or millions of molecules are computationally screened against a protein target to identify potential "hits." nih.govnih.gov This approach is a time- and cost-effective way to identify novel compounds that may bind to a target of interest. nih.govmdpi.com If a specific target for Chlorproethazine HCl were being investigated, virtual screening could be used to discover other molecules with similar or potentially better binding characteristics from extensive chemical libraries.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Chlorproethazine HCl | Hypothetical Target A | -9.5 | Hydrogen bond with Ser-120, Pi-Pi stacking with Phe-250 |
| Compound X (from virtual screen) | Hypothetical Target A | -10.2 | Hydrogen bond with Ser-120, Hydrophobic contact with Leu-245 |
| Compound Y (from virtual screen) | Hypothetical Target A | -8.9 | Pi-cation interaction with Arg-155 |
Development and Application of Machine Learning Models in Chemical Research
The application of machine learning (ML) in chemical research has accelerated the discovery and development of new molecules with desired properties. For phenothiazine derivatives, including by extension Chlorproethazine HCl, machine learning models offer a powerful tool for predicting various physicochemical and biological properties, thus reducing the reliance on time-consuming and costly experimental procedures. nih.gov These models are trained on datasets of molecules with known properties to learn the complex relationships between chemical structure and activity. nih.gov
Research in this area has focused on developing models to predict properties such as intestinal absorption, permeability, metabolism, and toxicity (ADMET). nih.gov Various machine learning algorithms, including artificial neural networks, support vector machines, random forests, and gradient boosting, have been employed for these predictions. nih.gov For instance, a study on predicting the pharmacokinetic and toxicity properties of small molecules utilized graph-based signatures to build their models.
While specific machine learning models for Chlorproethazine HCl are not extensively documented in publicly available literature, the methodologies applied to the broader class of phenothiazine and related heterocyclic compounds are directly relevant. These approaches typically involve the calculation of molecular descriptors that encode structural and chemical information. These descriptors are then used as input for the ML algorithms to predict a target property.
Table 1: Representative Machine Learning Models and Their Performance in Predicting Molecular Properties of Heterocyclic Compounds
| Model Type | Predicted Property | Performance Metric (R²) |
| Random Forest | Absorption | 0.85 |
| Support Vector Machine | Permeability | 0.78 |
| Gradient Boosting | Metabolism | 0.82 |
| Deep Neural Network | Toxicity | 0.91 |
This table presents hypothetical yet representative performance data for common machine learning models in predicting ADMET properties of drug-like molecules, illustrating the potential applicability to Chlorproethazine HCl.
In Silico Prediction of Chemical Reactivity and Metabolic Pathways
In silico methods, which are based on computational chemistry, provide profound insights into the chemical reactivity and potential metabolic fate of molecules like Chlorproethazine HCl. These computational approaches can predict sites of metabolism and identify potential reactive metabolites, which is crucial in the early stages of drug development.
Chemical Reactivity Prediction:
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of phenothiazine derivatives. hakon-art.comrasayanjournal.co.in These methods can calculate a range of molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and Fukui functions. hakon-art.comrasayanjournal.co.in These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks on the molecule. hakon-art.com For the phenothiazine core, the nitrogen and sulfur atoms, as well as specific carbons on the aromatic rings, are often identified as key sites for chemical reactions. researchgate.net
Table 2: Quantum Chemical Reactivity Descriptors for a Phenothiazine Core Structure
| Descriptor | Value (arbitrary units) | Implication |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
Note: The values in this table are representative for a general phenothiazine structure and are intended to illustrate the types of data generated from quantum chemical calculations.
Metabolic Pathway Prediction:
The metabolic pathways of phenothiazines, particularly the closely related compound chlorpromazine, have been studied, and these findings can be extrapolated to predict the metabolism of Chlorproethazine HCl. nih.govnih.gov The primary metabolic transformations for phenothiazines occur via oxidation and N-dealkylation reactions, predominantly catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP1A2. nih.govnih.gov
Common metabolic reactions include:
S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167). researchgate.netresearchgate.net
Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings. researchgate.netresearchgate.net
N-dealkylation: Removal of one or both of the ethyl groups from the side chain of Chlorproethazine HCl. researchgate.net
In silico metabolism prediction tools can simulate these transformations and predict the likelihood of different metabolites being formed. These predictions are based on models of enzyme-substrate interactions and known metabolic reactions for similar chemical structures. researchgate.net The formation of reactive intermediates, such as electrophilic iminoquinone species, has also been investigated for phenothiazines, as these can be involved in idiosyncratic toxicity. nih.gov
Table 3: Predicted Major Metabolic Reactions for Chlorproethazine
| Reaction Type | Position | Resulting Metabolite Type |
| S-Oxidation | Sulfur atom in the ring | Chlorproethazine sulfoxide |
| Aromatic Hydroxylation | Phenyl rings | Hydroxy-chlorproethazine |
| N-De-ethylation | Diethylamino group | N-desethyl-chlorproethazine |
| N-Oxidation | Nitrogen atom in the side chain | Chlorproethazine-N-oxide |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Chlorproethazinehcl Analogs
Rational Design and Synthesis of Structure-Activity Probes
The rational design of Chlorproethazine (B1204886) analogs as structure-activity probes is a foundational step in understanding its mechanism of action. This process involves the systematic modification of the Chlorproethazine scaffold to investigate the impact of specific structural changes on biological activity. mdpi.comacs.org The synthesis of these probes allows researchers to explore the chemical space around the parent molecule. tandfonline.com
Key areas of modification on the phenothiazine (B1677639) scaffold include:
Position 2 of the Phenothiazine Ring: The substituent at this position is crucial for activity. slideshare.net In Chlorproethazine, this is a chloro group. Synthesizing analogs with different electron-withdrawing groups (e.g., -CF3) or electron-donating groups can significantly alter potency and receptor affinity. gpatindia.comnih.gov
The Alkyl Side Chain at Position N-10: Chlorproethazine possesses a 3-(N,N-diethylamino)propyl side chain. The length of this chain is critical; a three-carbon chain is generally considered optimal for neuroleptic activity. slideshare.netif-pan.krakow.pl Probes are synthesized by varying this chain length to determine its role in receptor binding. if-pan.krakow.pl
The Terminal Amine Group: The tertiary amine in the side chain is a key feature. slideshare.netslideshare.net Its basicity and steric bulk are important for interaction with target receptors. Analogs are created with primary, secondary, or different tertiary amine substitutions to probe these requirements. nih.gov
The synthesis of these analogs often follows established routes for phenothiazine derivatives, which may involve the cyclization of substituted diphenylamines or diphenyl sulfides. ubbcluj.ro For Chlorproethazine specifically, synthesis can be achieved through the alkylation of 2-chlorophenothiazine (B30676) with 3-chloro-1-diethylaminopropane. wikipedia.org These rationally designed probes are then used in biological assays to build a comprehensive SAR profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compharmacophorejournal.com For Chlorproethazine and its analogs, QSAR studies are instrumental in predicting the biological activity of novel derivatives and in understanding the physicochemical properties that drive their effects. researchgate.netresearchgate.net
The first step in QSAR modeling is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For phenothiazines like Chlorproethazine, a variety of descriptors are employed: ubbcluj.roresearchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. researchgate.networldwidejournals.com These are crucial for understanding how the molecule interacts with the electronic environment of a receptor.
Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a key factor in how a drug crosses biological membranes and binds to hydrophobic pockets in receptors. researchgate.netresearchgate.net
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, including molar volume (MV), molecular weight (MW), and various topological indices. ubbcluj.roresearchgate.net They help to define the steric requirements of the binding site.
Mechanistic-Based Descriptors: Some studies use descriptors derived from proposed mechanisms of action, such as the "effective hydrogen charge" (EHC), which is based on the oxidation mechanism of bioactivation for psychotropic drugs. nih.gov
These descriptors are calculated for a series of Chlorproethazine analogs using specialized software. ubbcluj.ro
Once descriptors are calculated, a statistical method, often multiple linear regression (MLR), is used to build a QSAR model that correlates the descriptors with biological activity. researchgate.netresearchgate.net The reliability and predictive power of this model must be rigorously validated. slideshare.netnih.gov
Key statistical parameters and validation techniques include:
Coefficient of Determination (r²): This measures how well the model fits the data. Values closer to 1 indicate a better fit. researchgate.net
Cross-Validation (q²): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's predictive ability. A high q² value suggests good predictive power. researchgate.netnih.gov
External Validation: The model is used to predict the activity of a set of compounds (a test set) that were not used in its creation. ubbcluj.ronih.gov High correlation between predicted and experimental values indicates a robust model. researchgate.net
Other Statistical Metrics: Parameters like the root-mean-squared error (RMSE), mean absolute error (MAE), and F-value are also used to judge the model's quality. nih.gov
A well-validated QSAR model can then be used to predict the activity of newly designed Chlorproethazine analogs, prioritizing the synthesis of the most promising candidates. nih.gov
Exploring Pharmacophore Models and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For Chlorproethazine and related phenothiazine dopamine (B1211576) D2 antagonists, a pharmacophore model typically includes: nih.govnih.gov
Two Aromatic/Hydrophobic Regions: Corresponding to the phenyl rings of the phenothiazine nucleus.
A Hydrogen Bond Acceptor or Positive Ionizable Group: This is typically the tertiary nitrogen atom in the alkyl side chain, which is protonated at physiological pH. nih.gov
A Hydrophobic Area: Representing another part of the molecule that engages in hydrophobic interactions. nih.gov
The development of such a model involves aligning a set of active molecules and abstracting their common chemical features. nih.gov This pharmacophore can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that fit the model and are therefore likely to be active. pharmacophorejournal.comnih.gov This approach allows for the identification of new chemical scaffolds that mimic the key interaction points of Chlorproethazine, moving beyond simple analog design.
Elucidation of Key Structural Motifs Governing Molecular Mechanism
SAR studies have elucidated several key structural motifs within the Chlorproethazine molecule that are critical for its molecular mechanism, primarily its antagonism of dopamine D2 receptors. brieflands.comfrontiersin.org
The Tricyclic Phenothiazine System: This rigid, bulky structure serves as a hydrophobic anchor, interacting with the receptor. if-pan.krakow.pl The folding of the two phenyl rings along the sulfur-nitrogen axis is a defining characteristic.
The 2-Chloro Substituent: An electron-withdrawing group at position 2 of the phenothiazine ring is a critical feature for potent antipsychotic activity. slideshare.netgpatindia.com This substituent is thought to influence the orientation of the side chain. gpatindia.comgpatindia.com
The Propyl Side Chain: A three-carbon linker between the phenothiazine nitrogen (N-10) and the side-chain amine is optimal for neuroleptic activity. slideshare.netif-pan.krakow.pl Shorter or longer chains generally lead to a decrease in potency.
The Terminal Tertiary Amine: The basic amine group is essential for forming an ionic bond with an acidic residue (like aspartate) in the dopamine receptor. gpatindia.com The nature of the alkyl groups on this nitrogen (diethyl in Chlorproethazine) modulates potency and selectivity. nih.gov
The table below summarizes the impact of modifications to these key motifs on the activity of phenothiazine analogs.
| Structural Motif | Modification | Impact on Antipsychotic Activity | Reference(s) |
| Ring Substituent (Position 2) | No substituent | Reduced activity | gpatindia.com |
| -Cl (e.g., Chlorpromazine) | Potent activity | gpatindia.com | |
| -CF3 (e.g., Trifluoperazine) | Increased potency over -Cl | gpatindia.comgpatindia.com | |
| Side Chain Length (at N-10) | Two carbons | Reduced activity | slideshare.net |
| Three carbons | Optimal activity | slideshare.netif-pan.krakow.pl | |
| Four carbons | Reduced activity | nih.gov | |
| Terminal Amine | Secondary amine | Reduced activity | nih.gov |
| Tertiary amine (dimethyl) | Potent activity | slideshare.net | |
| Tertiary amine (piperazine) | Increased potency | gpatindia.comgpatindia.com |
Application of Computational Tools in SAR/SMR Discovery
A wide array of computational tools is indispensable for modern SAR and SMR studies of Chlorproethazine analogs. researchgate.netnih.gov These tools accelerate the drug discovery process by providing insights that guide experimental work. frontiersin.org
Molecular Modeling and Visualization: Software like Discovery Studio and Samson are used to build, visualize, and analyze the 3D structures of molecules and their target receptors. researchgate.netbiotech-asia.org
Quantum Chemical Calculations: Programs utilizing Density Functional Theory (DFT) are employed to calculate electronic properties like HOMO/LUMO energies and charge distributions, which are used as descriptors in QSAR models. mdpi.comresearchgate.net
Molecular Docking: Tools such as AutoDock Vina and Glide are used to predict the binding pose and affinity of a ligand (like a Chlorproethazine analog) within the active site of a target protein, such as the dopamine D2 receptor. researchgate.netbiotech-asia.orgresearchgate.net This helps to rationalize SAR findings at an atomic level.
QSAR Software: Specialized software is used to generate molecular descriptors and perform the statistical analysis (e.g., MLR, PLS) required to build and validate QSAR models. researchgate.net
Pharmacophore Modeling Software: Programs are used to generate and screen against pharmacophore models, identifying novel potential ligands from large databases. researchgate.net
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of binding interactions. researchgate.netfrontiersin.org
These computational approaches, when integrated with rational synthesis and biological testing, provide a powerful paradigm for elucidating the complex structure-activity and structure-mechanism relationships of Chlorproethazine HCl and its analogs. researchgate.netnih.gov
Chlorproethazinehcl As a Chemical Biology Probe
Design and Synthesis of Chlorproethazine (B1204886) HCl-Based Affinity Probes for Target Identification
The creation of an affinity probe from a parent compound like Chlorproethazine HCl is a foundational step in chemical proteomics, aimed at identifying its direct binding partners within the complex cellular environment. evotec.comchomixbio.com This process involves rationally modifying the core structure of Chlorproethazine HCl to incorporate a linker arm and a reporter tag, while striving to maintain its original pharmacological activity. drughunter.com
Key Components of an Affinity Probe:
| Component | Function | Common Examples |
| Specificity Moiety | The core pharmacophore that recognizes and binds to the target protein(s). In this hypothetical case, this would be the Chlorproethazine scaffold. | Bioactive small molecules, natural products, drug candidates. drughunter.com |
| Linker | A chemical chain that connects the specificity moiety to the reporter tag, providing spatial separation to minimize interference with target binding. | Alkyl chains, polyethylene (B3416737) glycol (PEG) linkers. drughunter.com |
| Reporter Tag | A functional group that enables the detection, enrichment, and identification of the probe-target complex. | Biotin (B1667282), alkyne or azide (B81097) handles for click chemistry. nih.gov |
General Synthesis Strategy: The synthesis of a hypothetical Chlorproethazine HCl-based affinity probe would begin with its known synthesis pathway, which starts from a diphenylsulfide derivative. wikidoc.org A key step would be to identify a position on the Chlorproethazine molecule where a linker can be attached without disrupting the key structural features responsible for its biological activity. This often requires iterative structure-activity relationship (SAR) studies. Once a suitable attachment point is determined, the linker, terminating in a reporter tag like biotin or a clickable alkyne group, would be chemically conjugated to the Chlorproethazine analogue. nih.gov
A particularly powerful approach is photoaffinity labeling (PAL). nih.govmdpi.com This involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the probe. evotec.commdpi.com Upon UV irradiation, this group forms a highly reactive species that creates a covalent bond with the target protein, permanently "tagging" it for subsequent isolation and identification via mass spectrometry. nih.govmdpi.com
Development of Fluorescent and Luminescent Probes for Cellular Imaging and Live-Cell Studies
To visualize the subcellular localization and dynamics of a compound, fluorescent or luminescent probes are indispensable tools. nih.govrsc.org Developing a Chlorproethazine HCl-based fluorescent probe would involve conjugating the Chlorproethazine scaffold to a fluorophore.
Design Principles for Fluorescent Probes:
Fluorophore Selection: The choice of fluorophore is critical and depends on the specific application. Properties to consider include excitation and emission wavelengths (with a preference for long-wavelength dyes to minimize cellular autofluorescence), quantum yield, photostability, and size. nih.govmdpi.com
Linker Chemistry: As with affinity probes, a linker is used to connect the Chlorproethazine moiety to the fluorophore, ensuring that neither part compromises the function of the other.
Maintaining Biological Activity: The primary challenge is to ensure that the addition of the bulky fluorophore does not abolish or significantly alter the binding characteristics of the parent compound.
Hypothetical Applications in Cellular Imaging: A fluorescently tagged Chlorproethazine could be used in live-cell imaging experiments to:
Determine its subcellular localization (e.g., nucleus, mitochondria, endoplasmic reticulum). nih.gov
Track its movement and accumulation within cells over time.
Observe its interaction with potential binding partners through techniques like Förster Resonance Energy Transfer (FRET). nih.gov
The development of such probes often relies on modular synthesis strategies, including "click chemistry," which allows for the efficient connection of the bioactive molecule to the fluorescent reporter. researchgate.net
Application of Chlorproethazine HCl Probes in Perturbing and Illuminating Biological Pathways
Chemical probes serve as powerful tools to perturb and study biological pathways with high temporal and spatial control, offering advantages over genetic methods. nih.govrjeid.com A well-characterized probe derived from Chlorproethazine HCl could be instrumental in dissecting its mechanism of action.
Methodologies for Pathway Elucidation:
Target Engagement: A crucial first step is to confirm that the probe binds to its intended target within a cellular context. chemicalprobes.org This can be achieved through competitive binding assays where the unlabeled parent compound competes with the probe for binding, leading to a reduction in the probe's signal. nih.gov
Phenotypic Profiling: By treating cells with the probe and observing the resulting phenotypic changes, researchers can gain insights into the biological processes modulated by the parent compound. nih.gov
Proteomic Profiling: Following affinity pull-down experiments using a biotinylated probe, mass spectrometry can identify not only the primary target but also other proteins that are part of the same complex, thereby mapping out protein interaction networks.
The use of a high-quality chemical probe, along with a structurally similar but biologically inactive negative control, is essential to confidently attribute an observed phenotype to the on-target activity of the probe. biorxiv.org
Investigating Off-Target Binding and Polypharmacology through Chemical Probe Approaches
Polypharmacology, the ability of a single compound to interact with multiple targets, is a common phenomenon. nih.gov Chemical probe strategies are exceptionally well-suited to uncover these off-target interactions, which can be crucial for understanding a compound's full biological activity profile.
Strategies for Off-Target Identification:
Unbiased Chemoproteomics: Affinity probes, particularly photoaffinity probes, can capture a wide range of interacting proteins from a cell lysate or even in live cells. drughunter.comrsc.org Subsequent analysis by mass spectrometry provides a global map of the compound's "interactome," revealing both high-affinity primary targets and lower-affinity off-targets. icr.ac.uk
Competitive Profiling: A probe can be used in competition against a library of other compounds to identify molecules that bind to the same target. Conversely, a library of probes for different targets (e.g., kinase probes) can be used to screen a single compound for its activity against a wide range of proteins. probes-drugs.orgresearchgate.net
Understanding the polypharmacology of a compound like Chlorproethazine HCl is critical. Off-target effects are not always undesirable and can contribute to the therapeutic efficacy of a drug. Chemical proteomics provides the tools to systematically identify these interactions, moving beyond a "one drug, one target" paradigm to a more comprehensive understanding of small molecule function in complex biological systems.
Future Research Trajectories and Interdisciplinary Opportunities for Chlorproethazinehcl
Integration with Systems Biology and Omics Data for Holistic Understanding
Traditional pharmacology often focuses on a single drug-target interaction. However, the true biological impact of a compound like Chlorproethazine (B1204886) HCl is likely spread across a complex network of molecular interactions. A systems biology approach, which studies the intricate interplay within biological systems, is essential for a holistic understanding. drugtargetreview.comfrontiersin.org This approach moves from a reductionist view to a comprehensive analysis of how Chlorproethazine HCl affects the entire cellular system.
Future research should leverage "omics" technologies to map the global effects of the compound. researchgate.net This involves high-throughput analysis of various biological molecules:
Proteomics: To identify the complete set of proteins that directly bind to or are indirectly affected by Chlorproethazine HCl. This can reveal previously unknown off-target effects and provide a more comprehensive picture of its mechanism of action. drugtargetreview.com
Metabolomics: To analyze the global changes in small-molecule metabolites within a cell or organism upon exposure to the compound. This can uncover alterations in metabolic pathways and provide insights into the drug's systemic effects and potential resistance mechanisms. drugtargetreview.com
Transcriptomics: To measure how the compound alters gene expression across the entire genome, offering clues about the cellular pathways being modulated.
By integrating these large-scale datasets, researchers can construct computational models that simulate the compound's effect on cellular networks. researchgate.net This can help predict system-wide responses, identify key nodes in the network that are critical to the drug's action, and understand the complex biology that underpins its therapeutic effects and potential for new indications. frontiersin.orgresearchgate.net
| Omics Approach | Objective in Chlorproethazine HCl Research | Potential Insights |
| Proteomics | Identify the complete protein interaction profile. | Discovery of novel targets; understanding of off-target effects. |
| Metabolomics | Profile changes in cellular metabolites. | Elucidation of metabolic pathway modulation; identification of biomarkers for drug response. |
| Transcriptomics | Analyze global gene expression changes. | Understanding of cellular signaling response; identification of regulated pathways. |
Exploration of Novel Biological Targets and Therapeutic Modalities beyond Initial Hypotheses
The initial therapeutic hypotheses for phenothiazines like Chlorproethazine HCl are centered on their action as dopamine (B1211576) receptor antagonists. wikipedia.orginchem.orgpatsnap.com While this is a key aspect of their function, a broader investigation into other potential biological targets could reveal novel therapeutic applications.
Research should systematically explore interactions beyond the D2 receptor. Phenothiazines are known to have a broad pharmacological profile, with activity at various other receptors, including:
Serotonin (B10506) Receptors (e.g., 5-HT2): Antagonism at these receptors could contribute to effects on negative symptoms in psychosis or have anxiolytic properties. wikipedia.orgpatsnap.compatsnap.com
Histamine (B1213489) Receptors (e.g., H1): Blockade of these receptors is responsible for sedative effects but could be explored for other applications. wikipedia.orgpatsnap.compatsnap.com
Glutamatergic System: Some phenothiazines have been shown to have inhibitory effects on NMDA receptors. wikipedia.org Given the role of the glutamatergic system in numerous neurological and psychiatric conditions, this represents a promising and underexplored avenue for Chlorproethazine HCl. mdpi.commdpi.com
Trace Amine-Associated Receptors (TAARs): These receptors are emerging as a promising target group for psychiatric disorders, as they modulate dopamine and glutamate (B1630785) neurotransmission. mdpi.com
The discovery of novel targets could also be approached through reverse pharmacology. If Chlorproethazine HCl shows unexpected efficacy in a disease model, researchers can work backward to identify the molecular target responsible for that effect. This could involve screening the compound against panels of receptors, enzymes, and ion channels or using techniques like affinity chromatography to isolate binding partners from cell lysates. The identification of a novel target, such as the protein calumenin which was identified as a target for other drugs, could pave the way for entirely new therapeutic uses. nih.gov
Advanced Materials Science and Nanotechnology Interface with Chlorproethazine HCl Research
The intersection of chemistry and materials science offers exciting opportunities to repurpose and enhance compounds like Chlorproethazine HCl. Nanotechnology, in particular, provides powerful tools to reformulate the compound for improved delivery, reduced side effects, and novel applications. fundsforngos.orgfrontiersin.org
Key areas of exploration include:
Advanced Drug Delivery Systems: Chlorproethazine HCl has been associated with photoallergic contact dermatitis when used topically. wikipedia.orgncats.io Encapsulating the drug in nano-carriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its therapeutic efficacy while shielding the skin from direct exposure, potentially mitigating phototoxicity. nih.govresearchgate.netmdpi.com These systems can be engineered for controlled, sustained release, enhancing local concentration at the target site (e.g., muscle tissue) while minimizing systemic absorption. frontiersin.org
Functional Materials: The phenothiazine (B1677639) structure itself can be a building block for new materials. Recent research has shown that phenothiazine derivatives can be used as organic ligands to construct luminescent metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials have potential applications in chemical sensing, catalysis, and optics. Future work could investigate the synthesis of MOFs using Chlorproethazine HCl, potentially creating a material that combines the structural and electronic properties of the framework with the biological activity of the drug.
Nanodiagnostics: Nanoparticles, such as gold nanoparticles or quantum dots, can be functionalized to act as highly sensitive biosensors. nih.gov It is conceivable to develop a nano-based diagnostic tool for detecting Chlorproethazine HCl or its metabolites in biological samples, which could be valuable for research and pharmacokinetic studies.
| Nanotechnology Application | Specific Goal for Chlorproethazine HCl | Potential Benefit |
| Nano-encapsulation | Develop a topical formulation using liposomes or polymeric nanoparticles. | Reduce phototoxicity; enhance dermal penetration; sustained local release. frontiersin.orgnih.gov |
| Metal-Organic Frameworks | Use Chlorproethazine HCl as a ligand to synthesize novel MOFs. | Create new functional materials for sensing or catalysis. rsc.org |
| Nanodiagnostics | Create functionalized gold nanoparticles for detection. | Develop highly sensitive assays for pharmacokinetic/pharmacodynamic studies. nih.gov |
Bridging Theoretical Predictions with Experimental Validation in Chlorproethazine HCl Research
The synergy between computational modeling and experimental work is crucial for efficiently advancing our understanding of Chlorproethazine HCl. Theoretical predictions can guide experimental design, saving time and resources, while experimental results provide the necessary validation to refine the computational models.
This integrated approach involves a cycle of prediction and validation:
Theoretical Prediction: Utilize computational chemistry tools like molecular docking and molecular dynamics simulations to predict how Chlorproethazine HCl binds to known and novel biological targets (e.g., dopamine, serotonin, or NMDA receptors). These simulations can estimate binding affinity, identify key amino acid interactions, and predict the conformational changes that occur upon binding. Theoretical calculations can also predict the photophysical properties of the molecule, which is relevant to its known phototoxicity. rsc.org
Experimental Validation: Synthesize the predictions from computational models and test them in the laboratory. This can involve a range of techniques:
Biochemical Assays: Use in vitro binding assays (e.g., radioligand binding) to measure the affinity of Chlorproethazine HCl for the predicted target proteins.
Structural Biology: Employ X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of Chlorproethazine HCl bound to its target, providing definitive proof of the binding mode.
Cell-Based Functional Assays: Measure the biological consequences of the drug-target interaction in living cells to confirm that the predicted binding translates into a functional effect.
Spectroscopy: Use techniques like femtosecond transient absorption (fs-TA) to validate theoretical predictions about the molecule's excited-state dynamics and photophysical behavior. rsc.org
A successful example of this integrated approach is seen in studies of the related compound chlorpromazine (B137089), where theoretical models of its interaction in mixed micellar systems were validated using experimental techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM). rsc.org
Collaborative Research Frameworks for Accelerating Discovery in Complex Chemical Systems
The complexity of the research outlined in the preceding sections necessitates a move away from siloed research efforts toward open, collaborative frameworks. No single lab possesses all the expertise required to explore systems biology, materials science, and advanced computational modeling simultaneously.
An effective framework for accelerating Chlorproethazine HCl research would include:
Interdisciplinary Teams: Bringing together experts from medicinal chemistry, pharmacology, systems biology, computational modeling, and materials science is essential. drugtargetreview.com Such teams can tackle complex problems from multiple angles and foster innovation at the intersection of different fields.
Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical or biotechnology companies can bridge the gap between basic discovery and translational development. pmarketresearch.com Academia can focus on fundamental mechanisms and novel target exploration, while industry can provide resources for high-throughput screening, lead optimization, and clinical development.
Open Science and Data Sharing: Adopting FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is critical for ensuring that research data is widely available to the scientific community. Sharing raw spectral data, proteomics results, and computational models in public repositories can prevent duplication of effort and allow other researchers to build upon previous findings.
Standardized Protocols and Cross-Lab Validation: To ensure the reproducibility of research findings, especially in areas like cell-based assays and animal models, collaborative efforts should use standardized protocols, such as those outlined by organizations like the OECD. Cross-laboratory validation studies, similar to the large multi-hospital studies conducted for other phenothiazines, can confirm the robustness of key discoveries. psychrights.org
By fostering a collaborative and open research environment, the scientific community can more effectively and efficiently unlock the full potential of complex chemical compounds like Chlorproethazine HCl.
Q & A
Q. What validated analytical methods are recommended for quantifying Chlorproethazine HCl in formulations?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For example, USP guidelines for related phenothiazines (e.g., promethazine HCl) specify dissolving the compound in glacial acetic acid and titrating with 0.1 N perchloric acid . Thin-layer chromatography (TLC) with silica gel plates and solvent systems like methylene chloride can resolve related substances, with detection limits of ≤0.1% impurities . Ensure all procedures are conducted under subdued light to prevent photodegradation .
Q. How should researchers design dissolution studies for Chlorproethazine HCl tablets?
Use the USP Paddle Method at 50 rpm with 900 mL of pH 4.0 acetate buffer as the dissolution medium. Withdraw samples at 90 minutes, filter through a 0.45 µm membrane, and analyze via HPLC. Acceptance criteria typically require ≥75% dissolution relative to the labeled amount . For method validation, compare results against a standard solution of 14 µg/mL chlorpromazine HCl in methanol .
Q. What spectroscopic techniques are suitable for structural characterization?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The IUPAC Standard InChIKey (DBOUGBAQLIXZLV-UHFFFAOYSA-N) confirms the molecular structure (C₁₉H₂₃ClN₂S, MW: 346.92) . For purity, measure UV absorbance in ethanol/phosphoric acid mixtures (λmax ~250 nm) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in dissolution profiles across studies?
Variability often arises from differences in buffer pH, agitation rate, or tablet excipients. To resolve contradictions:
Q. What strategies mitigate stability challenges during long-term storage?
Chlorproethazine HCl degrades under light and heat. Recommended protocols:
Q. How should researchers address conflicting bioanalytical data for related phenothiazines?
Cross-validate assays using orthogonal methods (e.g., LC-MS vs. UV spectrophotometry). For example, promethazine HCl assays in combined formulations require separation from chlorpromazine using gradient elution (acetonitrile/phosphate buffer) to avoid peak overlap . Report relative standard deviations (RSD) for intraday/interday precision (target: ≤2%) .
Methodological Frameworks
Designing a stability-indicating assay for Chlorproethazine HCl:
- Sample Preparation: Dissolve in ethanol/phosphoric acid (1:1), centrifuge, and filter .
- Chromatographic Conditions: C18 column, mobile phase of acetonitrile:buffer (70:30), flow rate 1.0 mL/min, detection at 254 nm .
- Forced Degradation: Expose to UV light (320–400 nm), acidic/alkaline hydrolysis, and thermal stress (70°C). Quantify degradation products using peak area normalization .
Statistical analysis of pharmacological data:
- Express bioactivity metrics (IC₅₀, EC₅₀) with 95% confidence intervals.
- Use ANOVA for dose-response comparisons and Tukey’s test for post hoc analysis .
- For non-linear kinetics, apply the Michaelis-Menten model with GraphPad Prism® .
Literature Review and Data Synthesis
Best practices for systematic reviews on Chlorproethazine HCl:
- Use Google Scholar with keywords like "Chlorproethazine pharmacokinetics" or "phenothiazine stability," sorted by citation count .
- Cross-reference handbooks (e.g., Handbook of Analytical Chemistry) for validated protocols .
- Exclude non-peer-reviewed sources (e.g., supplier databases) to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
